

# Application of GLP-1R/GCGR Dual Agonist "Peptide 15" in Diabetes Research Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | GLP-1R agonist 15 |           |
| Cat. No.:            | B15571060         | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of "Peptide 15," a dual agonist for the Glucagon-Like Peptide-1 Receptor (GLP-1R) and the Glucagon Receptor (GCGR), in preclinical diabetes research. This document includes in vitro characterization data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows to guide researchers in utilizing this compound for studies in metabolic diseases.

## Introduction

Dual agonism of GLP-1R and GCGR is a promising therapeutic strategy for type 2 diabetes and obesity. Activation of GLP-1R enhances glucose-dependent insulin secretion, suppresses glucagon release, delays gastric emptying, and promotes satiety. Concurrently, GCGR activation increases energy expenditure and enhances hepatic glucose metabolism. "Peptide 15" is a synthetic peptide designed to harness the synergistic effects of activating both receptors, offering the potential for superior glycemic control and weight loss compared to selective GLP-1R agonists.[1][2]

## In Vitro Characterization

"Peptide 15" has been characterized as a potent dual agonist at both the human GLP-1 and glucagon receptors. Its in vitro activity has been assessed through cAMP accumulation assays in cell lines expressing the respective receptors. The data, as reported in a structural analysis



study by Zhang et al. (2023), is summarized below alongside data for other relevant dual agonists for comparison.[1][2]

Table 1: In Vitro Potency and Binding Affinity of GLP-

1R/GCGR Dual Agonists

| Compound      | GLP-1R pEC50<br>(cAMP) | GCGR pEC50<br>(cAMP) | GLP-1R plC50<br>(Binding) | GCGR pIC50<br>(Binding) |
|---------------|------------------------|----------------------|---------------------------|-------------------------|
| Peptide 15    | 8.5 ± 0.1              | 9.2 ± 0.1            | 8.1 ± 0.1                 | 8.8 ± 0.1               |
| MEDI0382      | 7.9 ± 0.1              | 8.1 ± 0.1            | 7.6 ± 0.1                 | 7.8 ± 0.1               |
| SAR425899     | $8.8 \pm 0.1$          | 6.9 ± 0.1            | 8.5 ± 0.1                 | 6.6 ± 0.1               |
| Glucagon      | 6.7 ± 0.1              | 9.3 ± 0.1            | 6.4 ± 0.1                 | 9.0 ± 0.1               |
| GLP-1         | 9.8 ± 0.1              | 6.5 ± 0.1            | 9.5 ± 0.1                 | 6.2 ± 0.1               |
| Oxyntomodulin | 8.1 ± 0.1              | 8.2 ± 0.1            | 7.8 ± 0.1                 | 7.9 ± 0.1               |

Data represents the negative logarithm of the molar concentration producing 50% of the maximal response (pEC50) or inhibition (pIC50) and is presented as mean ± SEM. Data sourced from Zhang et al., 2023.[1][2]

## **Signaling Pathways**

Upon binding to their respective G-protein coupled receptors (GPCRs), both GLP-1 and glucagon primarily signal through the Gas subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling cascade is central to their metabolic effects.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Structural analysis of the dual agonism at GLP-1R and GCGR PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of GLP-1R/GCGR Dual Agonist "Peptide 15" in Diabetes Research Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15571060#application-of-glp-1r-agonist-15-in-diabetes-research-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com